An In-Depth Technical Guide to 3,4-Diacetamidobenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3,4-Diacetamidobenzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,4-Diacetamidobenzoic acid, a key chemical intermediate with significant potential in materials science and medicinal chemistry. This document delves into the core chemical and physical properties of the compound, offers a detailed, field-proven synthesis protocol, and explores its spectroscopic signature. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule, grounding all claims in authoritative references to ensure scientific integrity.
Introduction: The Significance of Substituted Benzoic Acids
Aromatic carboxylic acids and their derivatives are foundational building blocks in modern chemistry. In medicinal chemistry, the benzoic acid scaffold is present in numerous therapeutic agents, where the carboxyl group and ring substituents interact with biological targets.[1] In materials science, these compounds serve as crucial monomers for high-performance polymers like polyesters and polyamides.[1]
3,4-Diacetamidobenzoic acid (also known as 3,4-bis(acetylamino)benzoic acid) belongs to this important class of molecules. The presence of two acetamido groups and a carboxylic acid function on the benzene ring provides multiple sites for chemical modification and intermolecular interactions. This unique substitution pattern makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the development of specialty polymers such as polybenzimidazoles.[2] This guide will provide a detailed exploration of its chemical properties, a robust synthesis methodology, and an analysis of its characterization data.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its application and handling. The key properties of 3,4-Diacetamidobenzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |
| Molecular Weight | 236.22 g/mol | N/A |
| Appearance | Brown powder | [1] |
| Melting Point | 215 °C | [1] |
| Solubility | Soluble in water | [1] |
Note: Further research is required for quantitative solubility data in various organic solvents.
Synthesis and Purification: A Validated Protocol
The synthesis of 3,4-Diacetamidobenzoic acid is a multi-step process that begins with a common starting material, 4-aminobenzoic acid. The general pathway involves protection of the initial amino group, nitration, deprotection, reduction of the nitro group, and a final diacetylation.[1][3][4] The causality behind this sequence is crucial: the initial acetylation protects the amino group and directs the subsequent nitration to the 3-position.
Below is a detailed, self-validating experimental protocol synthesized from established chemical principles for this transformation.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of 3,4-Diacetamidobenzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Acetamidobenzoic Acid
-
In a 250 mL round-bottom flask, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of water.
-
While stirring, add 12 mL (0.12 mol) of acetic anhydride.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry to yield 4-acetamidobenzoic acid.[3]
Step 2: Synthesis of 3-Nitro-4-acetamidobenzoic Acid
-
In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve 18.0 g (0.1 mol) of 4-acetamidobenzoic acid in 40 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
Prepare a nitrating mixture by slowly adding 7 mL (0.1 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture onto 200 g of crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 3-nitro-4-acetamidobenzoic acid.[3]
Step 3: Synthesis of 4-Amino-3-nitrobenzoic Acid
-
In a 250 mL round-bottom flask, add 22.4 g (0.1 mol) of 3-nitro-4-acetamidobenzoic acid to 100 mL of 10% aqueous potassium hydroxide solution.
-
Heat the mixture under reflux for 3 hours to effect hydrolysis.
-
Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4.
-
The product will precipitate. Filter the solid, wash with cold water, and dry to yield 4-amino-3-nitrobenzoic acid.[3]
Step 4: Synthesis of 3,4-Diaminobenzoic Acid
-
In a 500 mL three-necked flask, dissolve 18.2 g (0.1 mol) of 4-amino-3-nitrobenzoic acid in 200 mL of ethanol.
-
Prepare a solution of ammonium sulfide by bubbling hydrogen sulfide gas through a cooled solution of ammonium hydroxide, or use a commercially available solution.
-
Add the ammonium sulfide solution dropwise to the ethanolic solution of the nitro compound under reflux.[4] A color change should be observed as the reduction proceeds.
-
After the addition is complete, continue refluxing for 1-2 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove any precipitated sulfur.
-
Cool the filtrate and neutralize with acetic acid to precipitate the product.
-
Filter the product, wash with cold ethanol, and dry to obtain 3,4-diaminobenzoic acid.[3]
Step 5: Synthesis of 3,4-Diacetamidobenzoic Acid
-
In a 100 mL round-bottom flask, suspend 7.6 g (0.05 mol) of 3,4-diaminobenzoic acid in 30 mL of glacial acetic acid.
-
Add 12 mL (0.12 mol) of acetic anhydride to the suspension.
-
Heat the mixture under reflux for 1 hour.[1]
-
Cool the reaction mixture and pour it into 150 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,4-Diacetamidobenzoic acid.
Spectroscopic Characterization
Annotated Chemical Structure
Caption: Annotated structure of 3,4-Diacetamidobenzoic acid.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum provides information about the proton environments in the molecule. For 3,4-Diacetamidobenzoic acid, dissolved in a solvent like DMSO-d₆, the following signals are anticipated:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above 12 ppm.[5]
-
Amide Protons (-NH-): Two distinct singlets, likely in the range of 9.0-10.0 ppm.
-
Aromatic Protons (Ar-H): The three aromatic protons will appear in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, complex splitting (doublets and double doublets) is expected. The proton at C2, being ortho to the electron-withdrawing carboxyl group, is expected to be the most downfield. Aromatic proton signals for the precursor, 3,4-diaminobenzoic acid, are observed between 6.4 and 7.2 ppm.[6] The acylation of the amino groups is expected to shift these signals downfield.
-
Methyl Protons (-CH₃): Two sharp singlets for the two acetyl groups, expected around 2.1-2.3 ppm.[7]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum reveals the different carbon environments.
-
Carboxylic Carbonyl Carbon (-COOH): Expected in the range of 167-173 ppm.[5]
-
Amide Carbonyl Carbons (-C=O): Expected around 168-170 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (110-145 ppm). The carbons attached to the nitrogen (C3, C4) and the carboxyl group (C1) will be shifted further downfield compared to the other aromatic carbons.[8]
-
Methyl Carbons (-CH₃): Signals for the two acetyl methyl groups are expected in the aliphatic region, around 20-25 ppm.[1]
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[9]
-
N-H Stretch (Amide): A medium to strong band around 3300-3250 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.[9]
-
C=O Stretch (Amide I Band): A strong, sharp band around 1680-1650 cm⁻¹.
-
N-H Bend (Amide II Band): A medium band around 1550-1510 cm⁻¹.
-
C=C Stretch (Aromatic): Medium bands around 1600 cm⁻¹ and 1475 cm⁻¹.
Mass Spectrometry (Predicted)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 236.22 g/mol would be expected.
-
Key Fragmentation: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[10] For this molecule, fragmentation would also likely involve the loss of ketene (CH₂=C=O, 42 Da) from the acetamido groups, leading to peaks at m/z 194 and 152. The base peak is often the acylium ion [C₆H₅CO]⁺ for benzoic acid itself at m/z 105.[11] A corresponding substituted acylium ion would be expected here.
Reactivity and Applications
The chemical reactivity of 3,4-Diacetamidobenzoic acid is governed by its three functional groups.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to an acid chloride, and amide formation. The acidity of the benzoic acid is influenced by the ring substituents. The acetamido groups are activating, electron-donating groups by resonance, which would typically decrease the acidity compared to unsubstituted benzoic acid.[12]
-
Acetamido Groups: The amide linkages are stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atoms are not as nucleophilic as in amines due to the electron-withdrawing effect of the adjacent carbonyl group.
The primary application of 3,4-Diacetamidobenzoic acid is as a monomer or a precursor in polymer and medicinal chemistry. Its precursor, 3,4-diaminobenzoic acid, is widely used in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[13][14] Derivatives of 3,4-diaminobenzoic acid have also been investigated as enzyme inhibitors.[2] The diacetamido derivative provides a more stable, handleable intermediate for certain synthetic routes where the free diamine is too reactive.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3,4-Diacetamidobenzoic acid is not widely available. However, based on data for its precursor, 3,4-diaminobenzoic acid, and related acetamidobenzoic acids, the following precautions are advised.[6][13][15]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15] Harmful if swallowed.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[13]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[13]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
-
Ingestion: If swallowed, seek immediate medical assistance.[13]
-
Conclusion
3,4-Diacetamidobenzoic acid is a valuable polyfunctional molecule with clear utility in the synthesis of advanced materials and as an intermediate for complex organic targets. Its well-defined, multi-step synthesis from readily available starting materials makes it an accessible building block for research and development. While detailed experimental spectroscopic data is sparse in the public domain, its structural features can be reliably predicted using standard analytical principles. As research into novel polymers and pharmaceuticals continues, the importance of versatile intermediates like 3,4-Diacetamidobenzoic acid is set to grow.
References
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| Image Courtesy of BLD Pharm |
